Cy3.5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

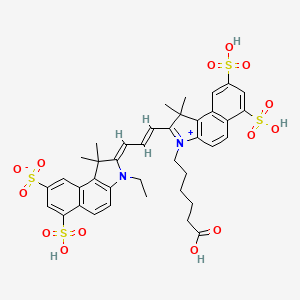

(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRJSACRIKPVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cy3.5 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family of synthetic polymethine dyes.[1][2] It is widely utilized in the life sciences for the fluorescent labeling of a variety of biomolecules, including proteins, antibodies, and nucleic acids.[1][3] Its high molar extinction coefficient, good quantum yield, and excellent photostability make it a robust tool for a range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[1][4] This guide provides an in-depth overview of the spectral properties, experimental protocols, and common applications of this compound dye.

Core Spectral and Photophysical Properties

The fluorescence of this compound arises from a conjugated polymethine chain, and its spectral characteristics are influenced by the solvent environment.[2] The dye exhibits sharp absorption and emission peaks, which is advantageous for multiplexing experiments by minimizing spectral overlap.[1]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 - 591 nm[2][3][5][6] | The peak wavelength for absorbing light. |

| Emission Maximum (λem) | ~591 - 604 nm[2][3][5][6] | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹[2][3][7] | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35[2][3][7][] | The ratio of photons emitted to photons absorbed; highly dependent on the molecular environment. |

| Stokes Shift | ~12 - 23 nm[1][2] | The difference between the excitation and emission maxima. |

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies with this compound NHS Ester

This protocol outlines a general procedure for the covalent labeling of primary amines on proteins and antibodies using an N-hydroxysuccinimide (NHS) ester of this compound.[3][4] The NHS ester reacts with primary amines in a mild basic environment to form a stable amide bond.[3]

Materials:

-

Protein or antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound NHS ester[3]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][]

-

Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[9][10]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[3]

-

Purification column (e.g., Sephadex G-25)[10]

Procedure:

-

Antibody Preparation: Ensure the protein or antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[4]

-

Dye Stock Solution Preparation: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.[3][4]

-

Conjugation Reaction:

-

Slowly add the this compound NHS ester stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is between 5:1 and 20:1.[4] This ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL).[3]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][4]

-

-

Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[3]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first.[3]

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~581 nm).

-

The DOL can be calculated using the Beer-Lambert law.

-

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.[3]

Materials:

-

Amine-modified oligonucleotide

-

Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)

-

This compound NHS ester[3]

-

Anhydrous DMSO[3]

-

Purification supplies (e.g., ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC)[3]

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[3]

-

Dye Solution Preparation: Prepare a fresh solution of this compound NHS ester in anhydrous DMSO.[3]

-

Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically. Incubate the reaction for 1-2 hours at room temperature in the dark.[3]

-

Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC.[3]

Visualizing Signaling Pathways with this compound

This compound is not directly involved in signaling pathways but is a critical tool for their visualization. For instance, an antibody targeting a specific protein in a signaling cascade, such as a receptor tyrosine kinase (RTK), can be labeled with this compound. This allows for the visualization of the protein's localization, trafficking, and abundance using fluorescence microscopy.

Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for an immunofluorescence experiment using a this compound-labeled secondary antibody to detect a primary antibody bound to a target antigen within a cell.

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. glenresearch.com [glenresearch.com]

- 9. interchim.fr [interchim.fr]

- 10. genecopoeia.com [genecopoeia.com]

Cy3.5: An In-depth Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family of synthetic polymethine dyes. Renowned for its high molar extinction coefficient and good quantum yield, this compound has become an invaluable tool in a wide array of life science research applications. Its utility lies in its ability to be covalently attached to various biomolecules, including proteins, peptides, and nucleic acids, enabling their detection and tracking in complex biological systems. This guide provides a comprehensive overview of the technical specifications, core applications, and detailed experimental protocols for utilizing this compound in research, with a focus on its role in fluorescence microscopy, immunofluorescence, and Förster Resonance Energy Transfer (FRET).

Core Properties of this compound

The photophysical properties of a fluorophore are critical for designing and interpreting fluorescence-based experiments. This compound exhibits distinct spectral characteristics that make it suitable for use with common laser lines and filter sets.

Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | ~581 nm | [1] |

| Emission Maximum (λem) | ~596 nm | [1] |

| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.15 | [1] |

| Molecular Weight | ~1102 g/mol | [1] |

Note: Spectral properties can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.

Key Research Applications of this compound

This compound's versatility stems from its ability to be conjugated to a variety of biomolecules through different reactive chemistries. The most common forms are NHS esters for labeling primary amines and maleimides for labeling free sulfhydryl groups.

Labeling of Biomolecules

This compound is widely used for the fluorescent labeling of:

-

Proteins and Antibodies: For use in immunofluorescence, western blotting, and flow cytometry.[2]

-

Peptides: To study peptide localization and interactions.

-

Oligonucleotides: For applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[3]

An interesting characteristic of this compound, similar to Cy3, is the anomalous fluorescence enhancement observed upon its covalent attachment to proteins like IgG.[2] This phenomenon can lead to brighter conjugates and improved signal-to-noise ratios in immunoassays.

Fluorescence Microscopy

Due to its brightness and photostability, this compound is an excellent choice for high-resolution imaging of cellular structures and dynamic processes.[4] When conjugated to antibodies or other probes, it allows for the specific visualization of target molecules within fixed or living cells.

Immunofluorescence

In immunofluorescence (IF), this compound-labeled secondary antibodies are commonly used to detect the presence and localization of specific antigens targeted by a primary antibody. This technique is crucial for understanding protein expression patterns and co-localization with other cellular components.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity. In a FRET pair, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. This compound can act as a donor in a FRET pair with acceptor dyes like Cy5, enabling the study of processes that bring these two molecules into close proximity (typically 1-10 nm).[5]

Experimental Protocols

Protocol 1: Labeling of IgG with this compound NHS Ester

This protocol describes the general procedure for labeling immunoglobulin G (IgG) with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.

Materials:

-

IgG antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Methodology:

-

Antibody Preparation:

-

Dissolve the IgG antibody in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.

-

-

Dye Preparation:

-

Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (typically between 5:1 and 20:1).

-

Add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (the first colored band to elute).

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of this compound (~581 nm).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining cultured cells using a this compound-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS with 0.1% Tween-20

-

Primary antibody (specific to the target antigen)

-

This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Methodology:

-

Cell Fixation:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its recommended concentration.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and this compound.

-

Visualization of Signaling Pathways and Experimental Workflows

Visualizing Protein Kinase Cα (PKCα) Activation

The activation of Protein Kinase Cα (PKCα), a key enzyme in many signal transduction pathways, can be visualized using immunofluorescence. In a study, the phosphorylation of PKCα upon stimulation was detected using a phosphorylation site-specific antibody. The total PKCα was detected with another primary antibody, followed by visualization with Cy3 and Cy5-conjugated secondary antibodies, respectively. This allows for the simultaneous visualization of the total protein and its activated, phosphorylated form.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor (EGFR) and Stat3 signal through Kras and have mutually opposite effects on Cten - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 4. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy3.5 Fluorescent Dye: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 is a synthetic indocarbocyanine dye that belongs to the cyanine (B1664457) family of fluorescent molecules. Renowned for its bright orange-red fluorescence and robust photostability, this compound has become an indispensable tool in a wide array of life science research and drug development applications. Its spectral properties, situated between those of Cy3 and Cy5, make it a versatile fluorophore for multiplexing experiments. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its use, and visual representations of key experimental workflows.

Core Photophysical and Chemical Properties

The utility of a fluorescent dye is fundamentally determined by its photophysical and chemical characteristics. This compound exhibits a strong absorption in the yellow-orange region of the visible spectrum and emits in the orange-red region. These properties can vary slightly depending on the solvent environment and the molecule to which the dye is conjugated.

Table 1: Core Photophysical Properties of this compound

| Property | Value Range | References |

| Excitation Maximum (λex) | 576 - 581 nm | [1][2][3] |

| Emission Maximum (λem) | 591 - 603 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [4][5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.35 | [4][5] |

| Stokes Shift | ~15 nm | [2] |

Table 2: Chemical Properties of Common this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Reactive Group | Target Molecule |

| This compound NHS ester | C₄₂H₄₄BF₄N₃O₄ | 741.6 | N-hydroxysuccinimidyl ester | Primary amines (proteins, peptides, amine-modified nucleic acids) |

| This compound Carboxylic Acid | C₃₈H₄₁ClN₂O₂ | 593.20 | Carboxyl | Can be activated to react with amines |

| This compound Maleimide | Not specified | Not specified | Maleimide | Thiols (cysteine residues in proteins) |

| This compound Amine | C₄₄H₅₆Cl₂N₄O | 727.85 | Amine | Electrophiles (e.g., activated esters) |

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for common applications of this compound.

Protein Labeling with this compound NHS Ester

This protocol outlines the covalent labeling of proteins with this compound NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus).

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

-

Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to adjust the pH to 8.3. This facilitates the reaction with primary amines.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dissolved this compound NHS ester to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this may require optimization for each specific protein.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions. The first colored fraction is typically the labeled protein.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~581 nm (for this compound).

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and this compound.

-

Nucleic Acid Labeling with Amine-Reactive this compound

This protocol describes the labeling of amine-modified oligonucleotides with this compound NHS ester.

Materials:

-

Amine-modified oligonucleotide

-

This compound NHS ester

-

0.1 M Sodium carbonate buffer, pH 9.0

-

Anhydrous DMSO

-

Purification supplies (e.g., Qiagen PCR purification kit or ethanol (B145695) precipitation reagents)

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend the amine-modified oligonucleotide in 0.1 M sodium carbonate buffer (pH 9.0).

-

-

Dye Preparation:

-

Dissolve the this compound NHS ester in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the this compound NHS ester solution to the oligonucleotide solution.

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

-

Purification:

-

Purify the labeled oligonucleotide using a PCR purification spin column or by ethanol precipitation to remove unreacted dye.

-

Fluorescence Microscopy with this compound-Conjugated Antibodies

This protocol provides a general workflow for immunofluorescence staining using a this compound-labeled secondary antibody.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (specific to the target antigen)

-

This compound-conjugated secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with fixation buffer.

-

Permeabilize cells with permeabilization buffer if the target antigen is intracellular.

-

-

Blocking:

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., excitation ~580 nm, emission ~600 nm).

-

Flow Cytometry Using this compound-Conjugated Antibodies

This protocol outlines the steps for staining suspended cells with a this compound-conjugated antibody for flow cytometric analysis.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

This compound-conjugated antibody

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

-

Adjust the cell concentration to 1-10 x 10⁶ cells/mL.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant and repeat the wash step twice.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer equipped with a laser and filter combination suitable for this compound excitation and emission.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

Caption: Workflow for labeling proteins with this compound NHS ester.

Caption: Workflow for labeling nucleic acids with this compound.

Caption: General workflow for fluorescence microscopy using this compound.

Caption: Workflow for flow cytometry using this compound-conjugated antibodies.

References

Cy3.5: An In-depth Technical Guide on Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) 3.5 (Cy3.5) is a fluorescent dye of the cyanine family, recognized for its utility in bio-imaging and labeling. This guide provides a comprehensive overview of its chemical structure, photophysical properties, and common experimental applications.

Chemical Structure

This compound possesses a polymethine chain, which is a characteristic feature of cyanine dyes. Its structure can be modified to enhance certain properties; for instance, sulfonation increases its water solubility.[] For practical applications in labeling biomolecules, this compound is often functionalized with reactive groups such as N-hydroxysuccinimide (NHS) esters or maleimides.[2][3][4] The NHS esters react with primary amines, while maleimides target sulfhydryl groups, enabling covalent attachment to proteins, peptides, and oligonucleotides.[2][3][5]

The core structure consists of two nitrogen-containing heterocyclic rings connected by the polymethine bridge. The specific nature of these rings and the length of the chain determine the dye's spectral properties.

Chemical and Physical Properties

The photophysical characteristics of this compound make it a versatile tool in fluorescence-based assays. Key quantitative data are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent and conjugation to a biomolecule.

| Property | Value |

| Excitation Maximum (λex) | ~581-591 nm[2][6] |

| Emission Maximum (λem) | ~596-604 nm[2][6] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹[] |

| Quantum Yield (Φ) | ~0.35[] |

| Solubility | Low in water; soluble in organic solvents like DMF and DMSO. Sulfonated versions have improved water solubility.[] |

| Storage | Should be stored at -20°C, protected from light and kept dry.[] |

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol outlines the general steps for labeling proteins with an amine-reactive this compound NHS ester.

-

Protein Preparation : Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

-

Dye Preparation : Immediately before use, dissolve the this compound NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Reaction : Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Purification : Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

-

Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~581 nm).

Caption: Workflow for covalent labeling of proteins using this compound NHS ester.

Cell Labeling and Imaging

This protocol provides a guideline for labeling and imaging cells using this compound.

-

Cell Culture : Culture cells to an appropriate confluency in a suitable medium.

-

Labeling Solution Preparation : Prepare a working solution of the this compound conjugate in a physiologically compatible buffer (e.g., PBS). The optimal concentration should be determined experimentally.

-

Cell Labeling : Remove the culture medium, wash the cells with buffer, and add the labeling solution.

-

Incubation : Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.

-

Washing : Remove the labeling solution and wash the cells multiple times with buffer to remove unbound dye.

-

Imaging : Image the labeled cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm).

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyanine 3.5 Maleimide [equivalent to this compound® Maleimide] | AAT Bioquest [aatbio.com]

- 4. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]

- 5. Cyanine - Wikipedia [en.wikipedia.org]

- 6. Cyanine3.5 Dye | AxisPharm [axispharm.com]

Understanding the Stokes Shift of Cy3.5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Stokes shift of the fluorescent dye Cyanine (B1664457) 3.5 (Cy3.5). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for utilizing this fluorophore effectively in their experimental workflows.

Core Concepts: The Stokes Shift

In fluorescence spectroscopy, the Stokes shift is the difference between the wavelength of the maximum absorption and the maximum emission of a fluorescent molecule.[1] This phenomenon, named after Sir George Gabriel Stokes, is a fundamental principle in fluorescence and has significant practical implications for experimental design and data interpretation. When a fluorophore like this compound absorbs a photon of light, an electron is promoted to a higher electronic energy state. Before returning to the ground state and emitting a photon (fluorescence), the molecule typically loses some energy through non-radiative processes, such as vibrational relaxation and solvent reorganization.[1][2] This energy loss results in the emitted photon having a lower energy and, consequently, a longer wavelength than the absorbed photon.[3]

A larger Stokes shift is often advantageous as it facilitates the separation of the emission signal from the excitation light, leading to an improved signal-to-noise ratio in fluorescence measurements.[2]

Spectral Properties of this compound

This compound is an orange-red fluorescent dye belonging to the cyanine family, known for its high molar extinction coefficient and good photostability.[4] Its spectral characteristics make it a versatile tool in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.

The key quantitative spectral properties of this compound are summarized in the table below. It is important to note that these values can exhibit slight variations depending on the solvent, pH, and conjugation to biomolecules.[4][5]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~579 - 581 nm | [4] |

| Emission Maximum (λem) | ~591 - 596 nm | [4] |

| Stokes Shift (in nm) | ~12 - 15 nm | [4] |

| Molar Extinction Coefficient (ε) | ~116,000 - 150,000 cm⁻¹M⁻¹ | [4][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [6][8] |

Calculating the Stokes Shift

The Stokes shift can be calculated in two common ways: in terms of wavelength (nanometers, nm) or wavenumber (inverse centimeters, cm⁻¹).

1. Calculation in Wavelength (nm):

This is the most straightforward calculation:

Stokes Shift (nm) = λ_emission_max - λ_excitation_max [9]

For this compound, using the values from the table:

Stokes Shift (nm) = 591 nm - 579 nm = 12 nm

2. Calculation in Wavenumber (cm⁻¹):

Expressing the Stokes shift in wavenumbers provides a measure that is directly proportional to the energy difference.

Stokes Shift (cm⁻¹) = (1 / λ_excitation_max) - (1 / λ_emission_max)

To perform this calculation, the wavelengths must first be converted from nanometers to centimeters (1 nm = 1 x 10⁻⁷ cm).

For this compound:

-

λ_excitation_max = 579 nm = 5.79 x 10⁻⁵ cm

-

λ_emission_max = 591 nm = 5.91 x 10⁻⁵ cm

Stokes Shift (cm⁻¹) = (1 / 5.79 x 10⁻⁵ cm) - (1 / 5.91 x 10⁻⁵ cm) Stokes Shift (cm⁻¹) ≈ 17271 cm⁻¹ - 16920 cm⁻¹ Stokes Shift (cm⁻¹) ≈ 351 cm⁻¹

Factors Influencing the Stokes Shift of this compound

The local microenvironment of the this compound molecule can significantly influence its spectral properties, including the Stokes shift.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state.[10] More polar solvents can lead to a greater stabilization of the excited state, resulting in a larger Stokes shift.[2]

-

Viscosity: Increased solvent viscosity can restrict the molecular vibrations and rotations of the dye, which can lead to a higher fluorescence quantum yield and potentially affect the Stokes shift.[5][11]

-

Binding to Biomolecules: When this compound is conjugated to proteins or nucleic acids, its local environment changes, which can alter its photophysical properties.[5][12] These interactions can restrict the dye's conformational flexibility and shield it from the bulk solvent, leading to changes in its absorption and emission spectra.

Experimental Protocols

1. Measurement of Absorption and Emission Spectra of this compound

This protocol outlines the general steps for determining the excitation and emission maxima of this compound.

Materials:

-

This compound dye solution of known concentration

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to ensure the absorbance at the excitation maximum is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to measure the absorbance of the this compound solution over a relevant wavelength range (e.g., 400 nm to 700 nm).

-

Record the wavelength of maximum absorbance (λ_ex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.

-

Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 580 nm to 750 nm).

-

Record the wavelength of maximum fluorescence emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift in both nanometers and wavenumbers using the formulas provided above.

-

2. Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is the ratio of photons emitted to photons absorbed. It can be determined relative to a well-characterized standard.

Materials:

-

This compound solution

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol)

-

Solvent (the same for both the sample and the standard)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Methodology:

-

Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using the spectrophotometer. The absorbance values should be kept below 0.1.

-

Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The slope of the resulting lines should be linear.

-

Calculate the quantum yield of the this compound sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

Where:

-

Φ_standard is the quantum yield of the standard.

-

Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are the same, this term cancels out).[4]

-

Visualizations

Caption: Jablonski diagram illustrating the Stokes shift.

Caption: Experimental workflow for determining the Stokes shift.

Caption: Influence of solvent polarity on energy levels and Stokes shift.

References

- 1. Stokes shift - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. edinst.com [edinst.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. Extinction Coefficient [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 8. Cyanine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

Cy3.5 Dye: A Technical Guide to Photostability and Brightness for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and brightness of the cyanine (B1664457) dye, Cy3.5. Intended for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental protocols for characterization, and visualizes relevant workflows to aid in the effective application of this fluorophore in advanced research.

Core Photophysical and Photostability Properties

This compound is a fluorescent dye belonging to the cyanine family, known for its bright emission in the orange-red region of the electromagnetic spectrum. Its utility is widespread in various biological applications, including fluorescence microscopy, immunofluorescence, and FRET-based assays. A critical consideration for its use, particularly in applications requiring prolonged or intense light exposure, is its photostability.

Quantitative Comparison of Fluorophore Properties

The brightness of a fluorophore is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The photostability, on the other hand, is often qualitatively described or quantified by parameters such as the photobleaching half-life. The following tables summarize the key photophysical properties of this compound in comparison to other commonly used dyes in a similar spectral range. It is important to note that these values can be influenced by the experimental conditions, including the solvent, pH, and the presence of antifade reagents.[1]

| Property | (E)-Cyanine 3.5 chloride | Cy3 | Alexa Fluor 555 |

| Excitation Maximum (λex) | ~591 nm[1] | ~550 nm[] | ~553-555 nm[1] |

| Emission Maximum (λem) | ~604 nm[1] | ~570 nm[] | ~565-568 nm[1] |

| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~116,000[1] | ~150,000[3] | ~150,000[1] |

| Quantum Yield (Φ) | ~0.35[1] | ~0.04 - 0.15[4] | ~0.10[4] |

| Relative Brightness (ε x Φ) | ~40,600 | ~6,000 - 22,500 | ~15,000 |

| Dye | Relative Photostability |

| (E)-Cyanine 3.5 chloride | Good[1] |

| Cy3 | Moderate[5] |

| Alexa Fluor 555 | High, superior to many cyanine dyes[1] |

Mechanisms of Photobleaching

The primary mechanism of photobleaching for cyanine dyes like this compound is photooxidation.[6] This process is initiated by the absorption of a photon, which elevates the dye to an excited singlet state. While most molecules relax back to the ground state via fluorescence, a fraction can transition to a long-lived triplet state through intersystem crossing. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the fluorophore, leading to an irreversible loss of fluorescence.

Caption: Generalized Jablonski diagram illustrating the key photophysical pathways leading to fluorescence and photobleaching.

Experimental Protocols

Accurate characterization of a fluorophore's properties is essential for its effective use. The following are detailed protocols for key experiments related to determining the photostability and brightness of this compound.

Protocol 1: Determination of Photobleaching Half-Life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[1]

Materials:

-

Solutions of this compound and other dyes for comparison at the same concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

-

Microscope slides and coverslips.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer.

-

Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

-

Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample at a constant intensity. Acquire a series of images at regular time intervals until the fluorescence signal has significantly decreased.

-

Data Analysis:

-

Open the image series in an image analysis software.

-

Select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence.

-

Normalize the intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

-

Caption: Workflow for assessing fluorophore photostability.

Protocol 2: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is typically determined relative to a well-characterized standard with a known quantum yield.[4]

Materials:

-

This compound dye solution of unknown quantum yield.

-

A standard fluorophore with a known quantum yield in the same spectral region.

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

-

High-purity solvent.

Procedure:

-

Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the sample and the standard using a spectrofluorometer.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[4]

-

Application Workflows

This compound is a versatile dye used in a variety of applications. Below are visualizations of common experimental workflows.

Immunofluorescence Staining Workflow

This diagram illustrates a typical indirect immunofluorescence staining protocol where this compound could be conjugated to a secondary antibody.[7][8]

Caption: Workflow for indirect immunofluorescence staining.

FRET-Based Immunoassay

Fluorescence Resonance Energy Transfer (FRET) immunoassays can utilize this compound as either a donor or an acceptor fluorophore to detect the proximity of two molecules. This workflow depicts a sandwich immunoassay format.[9][10]

Caption: Workflow for a FRET-based sandwich immunoassay.

Conclusion

This compound is a bright and relatively photostable fluorophore suitable for a wide range of biological and pharmaceutical research applications. While it offers a good balance of brightness and stability, for demanding applications requiring very high photostability, alternative dyes such as the Alexa Fluor series may be considered. The choice of fluorophore should always be guided by the specific requirements of the experiment, including the imaging modality, duration of exposure, and the need for quantitative analysis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute robust and reproducible fluorescence-based experiments.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoassay System Based on the Technology of Time-Resolved Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s [frontiersin.org]

The Core Principles of Cy3.5 Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) dyes are a class of synthetic fluorophores that have become indispensable tools in biological and biomedical research. Among these, Cy3.5, a member of the cyanine dye family, offers a unique spectral profile in the orange-red region, making it a valuable probe for a variety of fluorescence-based applications. This technical guide provides a comprehensive overview of the core principles of this compound fluorescence, its chemical and spectral properties, and detailed protocols for its application in labeling biomolecules.

The Fundamental Principle of this compound Fluorescence

The fluorescence of this compound, like other cyanine dyes, originates from its distinct chemical structure. The core of a cyanine dye consists of two nitrogen-containing heterocyclic rings, in the case of this compound, these are benzoindolenine rings. These rings are connected by a polymethine chain, a conjugated system of double bonds.[1] The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths.[2]

The fluorescence phenomenon is initiated when a photon of a specific wavelength is absorbed by the π-electron system of the conjugated polymethine chain. This absorption of energy excites an electron from its ground state (S₀) to a higher energy singlet state (S₁). The molecule then rapidly relaxes vibrationally to the lowest vibrational level of the S₁ state. From this relaxed state, the electron returns to the ground state, releasing the excess energy as a photon of light. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.

The specific spectral properties of this compound are a direct consequence of the length of its polymethine bridge and the benzoindole terminal groups, which influence the energy levels of the π-orbitals.

Chemical Structure of this compound

The foundational structure of this compound is characterized by two benzoindole rings linked by a polymethine chain. This core structure can be modified with various reactive groups to enable covalent attachment to biomolecules.

Caption: Generalized structure of a this compound dye.

Quantitative Spectroscopic Data

The spectral properties of this compound can be influenced by its local environment, including the solvent and its conjugation to biomolecules. The following tables summarize key quantitative data from various sources.

| Property | Reported Value | Source |

| Excitation Maximum (λex) | ~579 - 591 nm | [3] |

| Emission Maximum (λem) | ~591 - 604 nm | [3] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | [3] |

| Stokes Shift | ~12 - 23 nm | [3] |

Table 1: Spectroscopic Properties of this compound. The precise values can vary depending on the solvent, pH, and conjugation status of the dye.

Factors Influencing this compound Fluorescence

The fluorescence intensity and spectral characteristics of this compound are not static and can be significantly affected by several factors:

-

Solvent Environment: The polarity and viscosity of the solvent can alter the electronic distribution and rotational freedom of the dye, thereby influencing its quantum yield and spectral peak positions.[4] Generally, cyanine dyes exhibit higher fluorescence efficiency in more viscous environments which restrict non-radiative decay pathways like cis-trans isomerization.[5]

-

Conjugation to Biomolecules: Covalent attachment of this compound to proteins or nucleic acids can lead to an enhancement of its fluorescence.[6][7] This phenomenon, sometimes referred to as protein-induced fluorescence enhancement (PIFE), is attributed to the local environment provided by the biomolecule, which can restrict the dye's conformational flexibility and reduce non-radiative decay.[8]

-

Photobleaching: Like all fluorophores, this compound is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light. The primary mechanism of photobleaching for cyanine dyes is photooxidation mediated by reactive oxygen species.[9] The photostability of this compound is considered moderate and can be improved by the use of antifade reagents in imaging applications.

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

This compound NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by dialysis against PBS. The optimal protein concentration is between 2 and 10 mg/mL.[10]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

-

Adjust the pH of the Protein Solution: Add 1 M sodium bicarbonate to the protein solution to achieve a final pH of 8.3-8.5.[9]

-

Labeling Reaction: Add the reactive dye solution to the protein solution at a molar ratio of dye to protein between 5:1 and 20:1. A common starting ratio is 10:1.[6] Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[11]

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The labeled protein will elute in the void volume.[8]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~580-590 nm).

Protein Labeling with this compound Maleimide (B117702)

This protocol is for labeling sulfhydryl groups (e.g., cysteine residues) on proteins.

Materials:

-

Protein of interest (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 7.0-7.5)

-

This compound maleimide

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Size-exclusion chromatography column

Procedure:

-

Reduce Disulfide Bonds (if necessary): If the protein does not have free sulfhydryl groups, treat it with a reducing agent like DTT or TCEP to reduce disulfide bonds. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[3]

-

Prepare Dye Stock Solution: Dissolve this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

-

Purification: Purify the conjugate as described for NHS ester labeling.

Nucleic Acid Labeling with this compound Phosphoramidite (B1245037)

This compound can be incorporated into synthetic oligonucleotides during solid-phase synthesis using a phosphoramidite derivative.

General Procedure:

-

The this compound phosphoramidite is coupled to the 5' or 3' terminus of the oligonucleotide using standard automated DNA synthesis protocols. A longer coupling time of 3 minutes is often recommended.[11]

-

A mild oxidizing agent, such as 0.02 M iodine, should be used to avoid degradation of the cyanine dye.[11]

-

Deprotection of the oligonucleotide is typically carried out using ammonium (B1175870) hydroxide (B78521) at room temperature. For oligonucleotides containing sensitive bases, deprotection at elevated temperatures should be for a limited time (e.g., 2 hours at 65°C).[5]

Applications and Visualized Workflows

This compound is a versatile fluorophore used in a wide range of applications.

Immunofluorescence Microscopy

A common application is in immunofluorescence (IF), where a this compound-conjugated secondary antibody is used to detect a primary antibody bound to a specific target antigen in cells or tissues.

Caption: Workflow for indirect immunofluorescence using a this compound conjugate.

Förster Resonance Energy Transfer (FRET)

This compound can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes. When paired with a suitable acceptor (e.g., Cy5 or Cy5.5), the efficiency of energy transfer is dependent on the distance between the two fluorophores, providing a molecular ruler.[12][13]

Caption: Energy transfer schematic in a this compound-based FRET experiment.

Conclusion

This compound is a robust and versatile fluorescent dye with well-characterized spectral properties that make it suitable for a multitude of applications in modern biological research and drug development. A thorough understanding of its core fluorescence principles, the factors that influence its performance, and appropriate experimental protocols are essential for obtaining reliable and high-quality data. This guide provides a foundational resource for researchers and scientists seeking to effectively utilize this compound in their experimental workflows.

References

- 1. usbio.net [usbio.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. interchim.fr [interchim.fr]

- 4. academic.oup.com [academic.oup.com]

- 5. Cy3 phosphoramidite | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. interchim.fr [interchim.fr]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Cy3.5 Dye for Researchers and Drug Development Professionals

Introduction: Cyanine (B1664457) 3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family, characterized by its bright fluorescence in the orange-red region of the visible spectrum. With excitation and emission maxima typically around 581 nm and 596 nm, respectively, it is a versatile tool in various life science applications.[1] These applications include biomolecular labeling, fluorescence imaging, and other fluorescence-based analyses.[] A critical parameter governing its utility is its solubility, which dictates how it can be stored, handled, and effectively used in experimental settings, particularly in aqueous environments common for biological studies. This guide provides an in-depth overview of this compound solubility in different solvents, detailed experimental protocols for its determination, and best practices for its use.

The Chemistry of Cyanine Dye Solubility

The solubility of cyanine dyes is primarily determined by their chemical structure.[] this compound dyes can be broadly categorized into two main types: non-sulfonated and sulfonated.

-

Non-Sulfonated this compound: This is the standard form of the dye. Its structure is largely hydrophobic, leading to low solubility in water but good solubility in polar aprotic organic solvents.[][3] This class of dye is suitable for labeling lipid-soluble materials like cell membranes or for reactions conducted in organic media.[][]

-

Sulfonated this compound (Sulfo-Cy3.5): This variant incorporates one or more sulfonate (-SO3H) groups into the dye's molecular structure.[5] These negatively charged groups significantly increase the dye's hydrophilicity, making it highly soluble in aqueous solutions without the need for organic co-solvents.[1][6][7] Enhanced water solubility also reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching and unreliable experimental results.[6][7]

Quantitative and Qualitative Solubility Data

The choice of solvent is critical for preparing stable and effective this compound stock solutions. Anhydrous (moisture-free) solvents are highly recommended, especially for reactive forms like NHS esters, to prevent hydrolysis and maintain the dye's reactivity.[3]

Below is a summary of the reported solubility characteristics of non-sulfonated this compound in various common laboratory solvents.

| Solvent | Type | Solubility Profile | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][8][9][10] | Highly recommended for creating stock solutions.[3] Some triethylammonium (B8662869) salt forms of this compound NHS esters show enhanced solubility.[3][11] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3][9][10] | Another highly recommended solvent for stock solutions.[3] |

| Dichloromethane (DCM) | Organic | Soluble[3][9][10] | A suitable organic solvent for non-sulfonated this compound.[10] |

| Water | Aqueous | Insoluble[3][9] | Direct dissolution is ineffective.[3] Aqueous working solutions must be prepared by diluting a concentrated stock from an organic solvent.[3] |

| Methanol | Polar Protic | Soluble[][8] | Can be used to dissolve fat-soluble Cy dyes.[] |

| Chloroform | Organic | Soluble[][8] | Suitable for fat-soluble Cy dyes.[] |

| Acetonitrile (B52724) | Polar Aprotic | Soluble[][] | A commonly used organic co-solvent for labeling reactions.[][] |

| Ethanol | Polar Protic | Information not readily available[3] | It is advisable to test solubility on a small scale before preparing a larger stock solution.[3] |

Experimental Protocols

Determining the solubility and concentration of this compound is fundamental for accurate and reproducible experiments. The following protocols outline standard methodologies.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid, visual method to assess if this compound is soluble in a particular solvent at a target concentration.

Methodology:

-

Weigh a small, precise amount of solid this compound dye (e.g., 1 mg).

-

Add a calculated volume of the test solvent to achieve the desired concentration.

-

Gently mix the solution at room temperature by vortexing for 1-2 minutes.[12]

-

If the dye has not dissolved, employ additional mechanical procedures such as water bath sonication for up to 5 minutes.[12]

-

If necessary, the solution can be gently warmed to 37°C for up to 60 minutes to aid dissolution.[12]

-

Visually inspect the solution against a clear background. The dye is considered soluble if the solution is clear and shows no signs of cloudiness, particulates, or precipitation.[12]

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This protocol uses the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, to determine dye concentration.[13]

Methodology:

-

Preparation of a Concentrated Stock Solution: Accurately weigh a known mass of this compound dye and dissolve it in a suitable anhydrous organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Preparation of Standard Dilutions: Perform a series of precise serial dilutions of the stock solution using the same solvent to create a set of standards with known concentrations.

-

Acquisition of Absorption Spectrum:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Use a quartz cuvette for measurements.

-

Fill the cuvette with the blank solvent (the same solvent used for dilutions) and zero the instrument.[14]

-

Measure the absorbance of each standard dilution across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).[14]

-

Perform a linear regression on the data points. The resulting graph is the calibration curve. A good set of standards should yield a straight line with an R² value close to 1.

-

-

Determination of Unknown Concentration: Measure the absorbance of the sample solution with unknown concentration at the same λmax. The concentration can then be calculated using the equation of the line from the calibration curve.[14][15]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It can be used to assess the purity of this compound and quantify it, often in the context of analyzing dye-labeled biomolecules.[16][17]

General Methodology:

-

Sample Preparation: Dissolve the this compound sample or this compound-conjugate in a solvent compatible with the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.[18]

-

Instrumentation:

-

Chromatographic Separation:

-

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with an additive like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[17][19]

-

The sample is injected into the system, and the components are separated based on their affinity for the stationary phase (column) and the mobile phase.

-

-

Data Analysis: The retention time of the this compound peak helps in its identification. The area under the peak is proportional to its concentration and can be quantified by comparing it to the peak areas of known concentration standards.

Visualization of Experimental Workflows

Diagrams created using the DOT language provide clear, logical flows for complex procedures.

Conclusion and Best Practices

Understanding the solubility of this compound is paramount for its successful application in research and development.

-

Always Prioritize High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO or DMF to prepare stock solutions of non-sulfonated this compound, especially for reactive esters, to prevent degradation.[3]

-

Proper Storage is Crucial: Store solid this compound dye desiccated and protected from light at -20°C.[][9] Stock solutions in organic solvents should also be stored at -20°C or -80°C, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[3]

-

Use Co-Solvents for Aqueous Labeling: When using non-sulfonated this compound for labeling biomolecules in aqueous buffers, always dissolve the dye in a minimal amount of an organic co-solvent (e.g., 5-20% DMSO or DMF) before adding it to the reaction mixture.[][5][7]

-

Choose the Right Dye Variant: For applications requiring high dye concentrations in aqueous media or where aggregation is a significant concern, using a sulfonated version of this compound is the recommended approach.[6][7]

By adhering to these guidelines and employing the detailed protocols, researchers can ensure the reliable and effective use of this compound dye, leading to more accurate and reproducible results in their studies.

References

- 1. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]

- 11. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 16. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Shelf Life and Storage of Cy3.5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the shelf life and optimal storage conditions for Cy3.5, a widely used fluorescent dye in biological research. Understanding the stability of this reagent is critical for obtaining reliable and reproducible experimental results. This document outlines the factors affecting this compound stability, recommended storage protocols, and methods for assessing its integrity over time.

Core Principles of this compound Stability

This compound, a member of the cyanine (B1664457) dye family, is susceptible to degradation from several environmental factors. The primary drivers of instability are moisture, light, temperature, and pH. For amine-reactive formulations, such as this compound NHS ester, hydrolysis of the reactive group is a major concern.

Moisture: The presence of water can lead to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, rendering the dye incapable of conjugating to primary amines on biomolecules.[1] Therefore, maintaining anhydrous conditions is paramount for the storage of reactive this compound.

Light: Like many fluorescent molecules, this compound is prone to photobleaching upon exposure to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence.[2] It is crucial to protect the dye from light during storage and handling.

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] For long-term preservation of its chemical integrity and fluorescent properties, storing this compound at low temperatures is essential.

pH: The stability of this compound, particularly in solution, can be influenced by pH. For NHS esters, the rate of hydrolysis increases with higher pH.[1][4] While the fluorescence of some cyanine dyes is relatively stable across a range of pH values, it is a critical parameter to control, especially during labeling reactions.[5][6]

Ozone: Atmospheric ozone has been shown to degrade cyanine dyes, particularly Cy5.[7] While less documented for this compound specifically, it is a potential environmental factor that can contribute to fluorescence loss, especially for dyes exposed to ambient air for extended periods.

Quantitative Data on this compound Stability and Storage

The following tables summarize the key quantitative parameters related to the shelf life and storage of this compound and its derivatives.

Table 1: Recommended Storage Conditions and Shelf Life for this compound NHS Ester

| Form | Solvent/Condition | Temperature | Recommended Duration | Key Considerations |

| Solid/Powder | Desiccated, Dark | -20°C | Up to 12 months | Must be protected from moisture and light.[8] Transportation at ambient temperature for up to 3 weeks is generally acceptable.[8] |

| Solution | Anhydrous DMSO/DMF | -20°C | Up to 2 weeks | Aliquoting into single-use volumes is highly recommended to prevent freeze-thaw cycles and moisture contamination.[1] |

| Solution | Anhydrous DMSO/DMF | -80°C | > 2 weeks (extended) | For longer-term storage of solutions, -80°C is preferable. Aliquoting remains critical. |

| Aqueous Buffer | N/A | N/A | Not Recommended | NHS esters hydrolyze rapidly in aqueous solutions. Solutions for labeling reactions should be prepared immediately before use.[1] |

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

| General Trend | The rate of hydrolysis increases significantly with increasing pH.[4] |

Experimental Protocols

Protocol 1: Assessment of this compound NHS Ester Hydrolysis via HPLC

This protocol allows for the quantification of the hydrolysis of this compound NHS ester by measuring the release of N-hydroxysuccinimide (NHS).

Materials:

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

10 mM Ammonium (B1175870) Acetate (B1210297) Buffer, pH 7.0

-

Acetonitrile (B52724) (ACN), HPLC grade

-

N-hydroxysuccinimide (NHS) standard

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound NHS ester in anhydrous DMSO or DMF.

-

To initiate hydrolysis, dilute the stock solution to a known concentration (e.g., 0.1 g/L) in 10 mM ammonium acetate buffer (pH 7.0).

-

For a time-course experiment, take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately analyze the aliquots or store them at -80°C to halt the reaction until analysis.

-

-

Standard Curve Preparation:

-

Prepare a series of NHS standard solutions of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.

-

-

HPLC Analysis:

-

Column: HILIC column

-

Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 90:10 ACN:Buffer).

-

Detection: UV absorbance at 220 nm or 260 nm.

-

Inject the prepared samples and standards.

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to free NHS.

-

Quantify the amount of NHS in each sample using the standard curve. The increase in NHS concentration over time reflects the rate of hydrolysis of the NHS ester.

-

Protocol 2: Accelerated Stability Testing of Lyophilized this compound

This protocol is designed to predict the long-term stability of the solid dye by subjecting it to elevated temperatures for a shorter duration. The Arrhenius equation can be used to extrapolate the degradation rate at the recommended storage temperature.

Materials:

-

Lyophilized this compound in its final packaging

-

Temperature-controlled incubators (e.g., set to 4°C, 25°C, 40°C, 60°C)

-

Method to assess dye reactivity (e.g., HPLC as in Protocol 1, or a functional protein labeling assay)

Procedure:

-

Sample Storage:

-

Place multiple vials of the lyophilized dye at each of the selected temperatures.

-

-

Time Points:

-

At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature.

-

-

Reactivity Assessment:

-

Allow the vial to equilibrate to room temperature before opening.

-

Reconstitute the dye in an appropriate anhydrous solvent.

-